molecular formula C13H14O2 B8088193 2,3-dihydro-1H-inden-1-yl methacrylate

2,3-dihydro-1H-inden-1-yl methacrylate

Cat. No.: B8088193
M. Wt: 202.25 g/mol
InChI Key: FBIWDHSGTFRIAF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-yl methacrylate (CAS 189172-28-9) is a methacrylate monomer with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is part of the vast polymethacrylate library, a class of materials known for an extraordinarily diverse range of properties dictated by their pendent functional ester groups . This adjustability allows researchers to "tune" material properties by creating homo-, co-, and terpolymers via techniques like free radical polymerization . The indane group in this monomer provides a rigid, partially hydrogenated aromatic structure, which can be valuable for developing polymers with specific mechanical or optical properties. While direct studies on this specific monomer are limited, methacrylates with complex aromatic structures are of significant interest in material science for applications such as high-performance engineering plastics, functional coatings, and advanced biomaterials . For instance, other methacrylate derivatives are well-established in biomedical devices, including restorative dental composites and bone cement . This monomer is offered for research purposes to explore its potential in creating new materials with tailored characteristics. The product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-yl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(2)13(14)15-12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,1,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIWDHSGTFRIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-inden-1-yl methacrylate typically involves the esterification of 2,3-dihydro-1H-inden-1-ol with methacrylic acid or its derivatives. One common method is the reaction of 2,3-dihydro-1H-inden-1-ol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2,3-dihydro-1H-inden-1-yl methacrylate may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-1-yl methacrylate can undergo various chemical reactions, including:

    Polymerization: The methacrylate group can participate in free radical polymerization to form polymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dihydro-1H-inden-1-ol and methacrylic acid.

    Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

    Addition Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

    Polymerization: Polymers with methacrylate backbones.

    Hydrolysis: 2,3-Dihydro-1H-inden-1-ol and methacrylic acid.

    Addition Reactions: Adducts with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

2,3-Dihydro-1H-inden-1-yl methacrylate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Tubulin Polymerization Inhibition

A study designed a series of dihydro-1H-indene derivatives, including those based on 2,3-dihydro-1H-inden-1-yl methacrylate. Compound 12d was identified as a potent inhibitor with an IC50 value of 3.24 µM against tubulin polymerization. The inhibition rates were significant, with 71.43% inhibition noted at a concentration of 5 µM colchicine binding .

CompoundIC50 (µM)Inhibition (%)
12d3.24 ± 0.1071.43 ± 1.03
CA-41.99 ± 0.1587.35 ± 1.37

This data suggests that modifications to the methacrylate structure can enhance biological activity, making it a candidate for further development in cancer therapeutics.

Polymer Science

In polymer chemistry, 2,3-dihydro-1H-inden-1-yl methacrylate is utilized as a monomer for the synthesis of various polymeric materials through radical polymerization techniques.

Applications in Coatings and Adhesives

The compound's methacrylate functionality allows it to be copolymerized with other monomers to produce polymers with tailored properties suitable for coatings and adhesives. These polymers exhibit improved mechanical strength and thermal stability compared to conventional materials.

Materials Science

The unique structural features of 2,3-dihydro-1H-inden-1-yl methacrylate contribute to the development of advanced materials with specific functional properties.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance properties such as UV resistance and flexibility. For instance, copolymers synthesized from this compound have been shown to maintain structural integrity under UV exposure while providing excellent adhesion properties .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-1-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with desirable properties. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Derivatives of 2,3-Dihydro-1H-inden-1-ol

2,3-Dihydro-1H-inden-1-ol
  • Structure : Parent alcohol with a hydroxyl group at the 1-position.
  • Properties : Exhibits enantiomeric specificity; (S)-enantiomer shows [α]D = -14.3 (benzene) .
  • Reactivity : Prone to oxidation (e.g., to ketones like 2,3-dihydro-1H-inden-1-one ) or esterification.
  • Applications : Intermediate for synthesizing esters, ethers, and amines.
2,3-Dihydro-1H-inden-1-one
  • Structure : Ketone derivative.
  • Properties : Higher thermal stability compared to alcohols and esters.
  • Reactivity : Undergoes nucleophilic additions (e.g., Grignard reactions) but lacks polymerizable groups .
  • Applications : Precursor for pharmaceuticals and agrochemicals.
4-((2,3-Dihydro-1H-inden-1-yl)methyl)aniline (7g)
  • Structure : Aryl amine with a dihydroindenylmethyl group.
  • Properties : Basic NH₂ group enables participation in Schiff base formation or acylation .
  • Applications : Intermediate in opioid receptor agonist synthesis .

Ester Derivatives

2,3-Dihydro-1H-inden-1-yl Methacrylate
  • Structure : Methacrylate ester.
  • Properties : Estimated molecular weight = 202.25 g/mol; likely liquid at room temperature (inferred from analogous methacrylates).
  • Reactivity : Radical polymerization via vinyl group; hydrolyzes under acidic/basic conditions.
  • Applications : Polymer matrices, adhesives, and coatings.
5-(2,3-Dihydro-1H-inden-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione (19i’)
  • Structure : Meldrum’s acid derivative.
  • Properties : Solid with high thermal lability; decomposes to release CO₂ .
  • Applications : Reactive intermediate in heterocyclic synthesis.

Amide and Carboxamide Derivatives

N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide (11a)
  • Structure : Trifluoroacetamide.
  • Properties : Enhanced hydrolytic stability compared to esters due to amide bond .
  • Applications : Substrate in C–H borylation studies .
(±)-N-(6-Cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)-5-fluoro-1H-indole-2-carboxamide
  • Structure: Carboxamide with cyano and fluoro substituents.

Polymorphic and Stereochemical Considerations

  • Orthorhombic Polymorph of (2E)-2-(2,3-Dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one :
    • Exhibits quasi-enantiomorphic molecular deviations in crystal packing, affecting melting points and solubility .
    • Contrasts with 2,3-dihydro-1H-inden-1-yl methacrylate, which lacks reported polymorphism but may form amorphous polymers.

Data Table: Key Comparisons

Compound Functional Group Molecular Weight (g/mol) Key Reactivity Applications References
2,3-Dihydro-1H-inden-1-yl methacrylate Methacrylate ester 202.25 Radical polymerization Polymers, coatings Inferred
2,3-Dihydro-1H-inden-1-ol Alcohol 134.18 Oxidation, esterification Synthetic intermediate
2,3-Dihydro-1H-inden-1-one Ketone 132.16 Nucleophilic addition Pharmaceuticals
N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide Amide 243.23 C–H borylation Catalysis studies
5-(2,3-Dihydro-1H-inden-1-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione Meldrum’s acid ester 260.27 Thermal decomposition Heterocyclic synthesis

Biological Activity

2,3-Dihydro-1H-inden-1-yl methacrylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit significant anticancer and antimicrobial properties. This article provides a detailed overview of the biological activity associated with 2,3-dihydro-1H-inden-1-yl methacrylate, supported by case studies and research findings.

Chemical Structure and Properties

2,3-Dihydro-1H-inden-1-yl methacrylate is characterized by its unique indene structure, which is known for its reactivity and ability to form various derivatives. The methacrylate group enhances its potential for polymerization and application in drug delivery systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2,3-dihydro-1H-inden derivatives. For instance, a series of dihydro-1H-indene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One notable compound, identified as 12d , demonstrated potent antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. This compound not only inhibited tubulin polymerization but also induced apoptosis and cell cycle arrest at the G2/M phase, showcasing its potential as a therapeutic agent against cancer .

Antimicrobial Activity

In addition to anticancer effects, 2,3-dihydro-1H-inden derivatives have been investigated for their antimicrobial properties. Preliminary studies suggest that these compounds exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes.

Study on Compound 12d

A comprehensive study evaluated the efficacy of compound 12d in vivo, where it was found to significantly prevent tumor growth without exhibiting toxicity in animal models. The study reported that treatment with 12d led to a marked reduction in tumor size and metastasis, reinforcing its potential as an anticancer agent .

Compound Cell Line IC50 (µM) Mechanism
12dK5620.028Tubulin polymerization inhibition
12dA5490.045Apoptosis induction
12dMCF70.087G2/M phase arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-donating groups on the aromatic ring significantly enhances the antiproliferative activity of these compounds. For example, compounds with trimethoxy substitutions exhibited higher inhibitory rates compared to those with fewer or different substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-dihydro-1H-inden-1-yl methacrylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification or transesterification of indenol derivatives. For example, starting from substituted indenones (e.g., 6-chloro-2,3-dihydro-1H-inden-1-one), reactions with methacrylic acid derivatives in the presence of catalysts (e.g., acid/base) yield the target compound. Optimization involves adjusting stoichiometry, solvent polarity (e.g., pentane:ethyl acetate mixtures for chromatography), and reaction time. Yields of 70–74% are achievable under reflux conditions with purification via column chromatography (RF values: 0.25–0.3) .

Q. What spectroscopic techniques are most effective for characterizing 2,3-dihydro-1H-inden-1-yl methacrylate?

  • Methodological Answer : Use 1H^1H NMR (400 MHz) to identify proton environments (e.g., ketone/enol tautomerism in chloroform-d) and 13C^{13}C NMR for carbonyl and aromatic carbon assignments. IR spectroscopy confirms ester (C=O) and alkene (C=C) functional groups. Melting point analysis (e.g., 56.7–73.7°C) and TLC (retention factor monitoring) ensure purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin contact. Use fume hoods to prevent inhalation. Store in airtight containers away from light. Waste must be segregated and disposed via certified hazardous waste services. Refer to safety data sheets for spill management and first-aid measures (e.g., consult physicians for exposure) .

Q. How should researchers select purification methods post-synthesis?

  • Methodological Answer : Column chromatography with pentane:ethyl acetate gradients (3:2 to 9:1) resolves polar impurities. Recrystallization from DMF/acetic acid mixtures improves crystallinity. Monitor purity via TLC and confirm with consistent melting points .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives?

  • Methodological Answer : Density functional theory (DFT) predicts electronic properties and regioselectivity. Machine learning models (e.g., neural networks) trained on reaction databases can propose viable synthetic pathways. Autonomous labs integrating robotics and AI (e.g., for thin-film deposition or solid-state synthesis) enable high-throughput experimentation .

Q. What strategies resolve contradictions in spectroscopic data, such as tautomeric equilibria in NMR?

  • Methodological Answer : Variable-temperature NMR (e.g., −40°C to 50°C) stabilizes tautomeric forms for individual analysis. Isotopic labeling (13C^{13}C-methacrylate) or computational simulations (Gaussian software) model equilibrium states. Cross-validate with IR spectroscopy to detect enol C-O stretches .

Q. How can regioselective functionalization of the indene ring be achieved?

  • Methodological Answer : Introduce directing groups (e.g., electron-withdrawing substituents like -CF3_3) to steer electrophilic attacks. Transition-metal catalysts (Ru/Ir complexes) enable photoredox-mediated C–H activation for late-stage diversification. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups during synthesis .

Q. What emerging methods enable real-time reaction monitoring for kinetic studies?

  • Methodological Answer : In situ IR or Raman spectroscopy tracks intermediate formation. Flow chemistry systems with inline HPLC/MS provide continuous data on conversion rates. Electrochemical sensors quantify redox-active species during photoredox catalysis .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 56.7–73.7°C) may arise from polymorphic forms or impurities. Address this by standardizing recrystallization solvents and verifying purity via 1H^1H NMR integration .

Key Research Gaps

  • Limited data on enantioselective synthesis (e.g., chiral catalysts for methacrylate derivatives).
  • Mechanistic studies on photoredox applications for indene-based systems are underdeveloped .

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